molecular formula C6H13N3O2 B2413938 2-Azido-1,1-diethoxyethane CAS No. 113738-28-6

2-Azido-1,1-diethoxyethane

Cat. No.: B2413938
CAS No.: 113738-28-6
M. Wt: 159.189
InChI Key: SMRZYHJYSHNQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,1-diethoxyethane is an organic compound characterized by the presence of an azido group attached to a diethoxyethane backbone

Scientific Research Applications

Future Directions

The Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane and subsequent cyclization allowed an efficient synthesis of a variety of pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones . This suggests potential future directions in the synthesis of these compounds.

Mechanism of Action

Target of Action

It is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to interact with various biological targets, depending on their specific structure.

Mode of Action

2-Azido-1,1-diethoxyethane is used in the synthesis of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . This suggests that this compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It is known that the compound is involved in the synthesis of 1,2,3-triazole derivatives . These derivatives can affect various biochemical pathways depending on their specific structure and the biological targets they interact with.

Result of Action

As a reactant in the synthesis of 1,2,3-triazole derivatives , it contributes to the formation of these derivatives, which can have various effects depending on their specific structure and the biological targets they interact with.

Biochemical Analysis

Biochemical Properties

2-Azido-1,1-diethoxyethane is known to interact with various enzymes and proteins in biochemical reactions. It is used in the preparation of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . The nature of these interactions involves the formation of new bonds and the generation of intermediate compounds.

Cellular Effects

The cellular effects of this compound are not fully understood due to the limited availability of data. It is known that the compound can influence cell function through its interactions with various biomolecules. These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds, leading to the efficient synthesis of a variety of pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones, and pyridines . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that a highly efficient bi-functional catalysis by Bi/BiCeOx for one-pot oxidative dehydrogenation-acetalization route from ethanol to DEE under 150 °C and ambient pressure, affording a selectivity of 98.5% ± 0.5% to DEE at an ethanol conversion of 87.0% ± 1.0% . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azido-1,1-diethoxyethane can be synthesized through the reaction of bromoacetaldehyde diethyl acetal with sodium azide in the presence of a catalytic amount of sodium iodide. The reaction is typically carried out in dimethyl sulfoxide (DMSO) at 90°C for 45 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure safety and efficiency, particularly given the hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,1-diethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride (SnCl₂) or palladium on carbon (Pd/C) with hydrogen.

    Cycloaddition: 1,3-dicarbonyl compounds under appropriate conditions for the Staudinger-aza-Wittig reaction.

Major Products:

Comparison with Similar Compounds

  • 2-Azido-1,1-dimethoxyethane
  • 2-Azido-1,1-diethoxypropane
  • 2-Azido-1,1-dibutoxyethane

Comparison: 2-Azido-1,1-diethoxyethane is unique due to its specific diethoxyethane backbone, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .

Properties

IUPAC Name

2-azido-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRZYHJYSHNQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.